A Comprehensive Guide to the Synthesis and Characterization of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid
A Comprehensive Guide to the Synthesis and Characterization of 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid
Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS No: 944903-05-3), a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents with applications in oncology and infectious diseases.[1][2][3] This document outlines a robust two-step synthetic pathway, beginning with the cyclocondensation of 2-amino-5-bromopyrimidine to form an ester intermediate, followed by saponification to yield the target carboxylic acid. We delve into the rationale behind key experimental choices, from reagent selection to reaction conditions. Furthermore, this guide establishes a rigorous characterization workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to validate the structure and purity of the final compound. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic entities.
Section 1: The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyrimidine fused ring system is of significant interest to the pharmaceutical industry, recognized for its versatile biological activities that span anti-cancer, anti-viral, antimicrobial, and anti-inflammatory properties.[3][4] This structural motif is considered a "privileged scaffold" because it can bind to a variety of biological targets with high affinity, making it a foundational component in the design of novel therapeutics.[5] Compounds like Divaplon and Fasiplon, which feature this core, underscore its clinical relevance.[4][6]
The target molecule, 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid, serves as a crucial synthetic intermediate. The bromine atom at the 6-position provides a reactive handle for further functionalization via cross-coupling reactions, while the carboxylic acid at the 3-position is ideal for amide bond formation, allowing for the construction of diverse chemical libraries for drug screening. Its derivatives have shown potential as potent kinase inhibitors, which are pivotal in regulating cancer cell proliferation.[1]
Section 2: Retrosynthetic Analysis and Strategic Approach
The synthesis of the imidazo[1,2-a]pyrimidine core is classically achieved through the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound.[1] Our strategy adapts this principle for the synthesis of the title compound.
A retrosynthetic analysis reveals a logical pathway. The target carboxylic acid can be derived from the hydrolysis of a corresponding ester, a standard and high-yielding transformation. This ester intermediate, Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate, can be formed by the key cyclocondensation reaction between 2-amino-5-bromopyrimidine and an α-halo-β-ketoester, such as ethyl bromopyruvate. The selection of 2-amino-5-bromopyrimidine is strategic as it directly installs the required bromine atom at the C6 position of the final heterocyclic system.
Caption: Retrosynthetic analysis of the target compound.
Section 3: Detailed Synthesis Protocol
This section provides a validated, step-by-step protocol for the synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid. The process is divided into the formation of the ester intermediate and its subsequent hydrolysis.
Part A: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate (Intermediate)
This step involves a cyclocondensation reaction. The nitrogen of the pyrimidine ring attacks the electrophilic carbonyl carbon of ethyl bromopyruvate, followed by an intramolecular cyclization to form the fused bicyclic system.
Experimental Protocol:
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyrimidine (10.0 g, 57.5 mmol).
-
Solvent and Base Addition: Add acetonitrile (100 mL) as the solvent, followed by anhydrous potassium carbonate (15.9 g, 115 mmol, 2.0 equiv.).
-
Causality: Acetonitrile is a suitable polar aprotic solvent for this type of condensation. Potassium carbonate acts as a non-nucleophilic base to facilitate the reaction without competing in side reactions.[1]
-
-
Addition of Electrophile: Add ethyl bromopyruvate (12.3 g, 63.2 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude solid in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from an ethanol/water mixture to afford the title ester as a solid.
Caption: Forward synthesis workflow diagram.
Part B: Hydrolysis to 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid (Final Product)
This is a classic saponification reaction where the ester is hydrolyzed under basic conditions to form the carboxylate salt, which is then protonated by acid to yield the final carboxylic acid.[1]
Experimental Protocol:
-
Reagent Setup: Dissolve the ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate (10.0 g, 35.2 mmol) from Part A in ethanol (100 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide (2.8 g, 70.4 mmol, 2.0 equiv.) in water (20 mL).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-3 hours until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 3-4. A precipitate will form.
-
Causality: Acidification is crucial to protonate the sodium carboxylate salt, which is soluble in the aqueous medium, to the desired carboxylic acid, which is typically much less soluble and precipitates out.
-
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water (3 x 30 mL) and then a small amount of cold ethanol. Dry the product under vacuum to yield 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid.
Section 4: Comprehensive Characterization Workflow
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The workflow involves a series of spectroscopic analyses.
Caption: Workflow for compound characterization and validation.
Protocol 4.1: Spectroscopic and Analytical Confirmation
The purified product should be subjected to the following analyses. Expected results are summarized in Table 1.
-
¹H NMR Spectroscopy: This technique provides information on the number and chemical environment of protons. For the target molecule, characteristic signals for the pyrimidine and imidazole ring protons are expected.
-
¹³C NMR Spectroscopy: This analysis confirms the carbon framework of the molecule. Key signals include those for the carbonyl carbon of the carboxylic acid and the carbons of the heterocyclic rings.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC provides a purity profile, while MS confirms the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups. A broad O-H stretch for the carboxylic acid and a sharp C=O stretch are expected.
Section 5: Data Interpretation & Validation
Successful synthesis is confirmed when the collected analytical data aligns with the expected values for the target structure.
| Analysis Technique | Parameter | Expected Result for 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid |
| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic protons on the imidazopyrimidine core. A downfield singlet for the C2-H proton and distinct signals for the C5-H and C7-H protons are anticipated. A very broad singlet for the carboxylic acid proton (-COOH) is also expected. |
| ¹³C NMR | Chemical Shift (δ) | Resonances for all 7 unique carbons. A characteristic signal for the carboxylic acid carbonyl (C=O) typically appears around 160-170 ppm. |
| LC-MS | [M+H]⁺ (m/z) | Molecular Formula: C₇H₄BrN₃O₂. Molecular Weight: 242.03 g/mol . Expected m/z: ~242.95 (for ⁷⁹Br) and ~244.95 (for ⁸¹Br), showing a characteristic isotopic pattern for bromine.[7] |
| FT-IR | Wavenumber (cm⁻¹) | Broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid). Sharp absorption around 1700-1725 cm⁻¹ (C=O stretch). Absorptions in the 1500-1650 cm⁻¹ region (C=N and C=C stretching). |
| Melting Point | °C | A sharp melting point is indicative of high purity. The analogous 6-bromoimidazo[1,2-a]pyrimidine has a melting point of 216 - 220 °C.[2] |
Data Validation: The presence of the characteristic isotopic pattern for bromine in the mass spectrum is a crucial validation point. The ¹H NMR spectrum should be free of signals corresponding to the ethyl group of the starting ester (typically a quartet and a triplet), confirming complete hydrolysis. The purity should be ≥97% as determined by LC analysis.
Section 6: Applications and Future Directions
With its synthesis and characterization successfully established, 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid is a versatile building block ready for use in drug discovery pipelines. The carboxylic acid moiety can be readily converted into a wide range of amides, esters, and other derivatives. The bromo-substituent is a key functional group for introducing further complexity through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of novel, highly functionalized imidazo[1,2-a]pyrimidine libraries for biological screening.
References
- Benchchem. (n.d.). 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid | 944903-05-3.
- Chem-Impex. (n.d.). 6-Bromoimidazo[1,2-a]pyrimidine.
- Dorostkar, M., Nazemi-Nasyrmahale, L., & Shirini, F. (n.d.). Synthesis of imidazo[1,2-a] pyrimidine-3-carboxylate catalyzed by.... ResearchGate.
- Al-Ostath, A., et al. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC - PubMed Central.
- Justyna, D., et al. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers.
- ChemicalBook. (n.d.). 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis.
-
ResearchGate. (n.d.). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[4][8]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Retrieved from Google Search.
- Wikipedia. (n.d.). Ullmann condensation.
- ResearchGate. (n.d.). Formation of substituted imidazopyrimidine derivatives for screening cancer cell lines.
- ACS Omega. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives.
- Biosynth. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid | 944896-42-8 | UMB89642.
- BLDpharm. (n.d.). 1404480-51-8|6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid.
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Retrieved from [Link]
- RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- ACS Omega. (n.d.). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- 001CHEMICAL. (n.d.). CAS No. 944903-05-3, 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- PubChem. (n.d.). 6-Bromoimidazo(1,2-a)pyrazine-2-carboxylic acid | C7H4BrN3O2.
- Sigma-Aldrich. (n.d.). 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4.
- VEGSCI Inc. (n.d.). 6-Bromo-imidazo[1,2-a]pyrimidine.
- (n.d.). High-Quality 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic Acid CAS:944896-42-8: A Key Pharmaceutical Intermediate.
-
MDPI. (2021). New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles. Retrieved from [Link]
- (n.d.). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review.
- J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives.
- Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Fisher Scientific. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, 97%, Thermo Scientific.
- PubChem. (n.d.). Imidazo(1,2-a)pyridine-3-carboxylic acid.
- ResearchGate. (n.d.). Pharmacologically active drugs holding imidazo[1,2-a]pyrimidine scaffolds.
- (2021). Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo.
- (n.d.). 6-bromo-imidazo[1, 2-a]pyrimidine, min 97%, 10 grams.
- (n.d.). Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-5-oxo-1-phenyl-, ethyl ester.
- PubChemLite. (n.d.). 6-bromoimidazo[1,2-a]pyridine-8-carboxylic acid.
-
(2025). Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review. Retrieved from [Link]
-
ChemBK. (2024). Imidazo[1,2-a]pyridine-3-carboxylic acid, 8-hydroxy-2-methyl-, ethyl ester. Retrieved from [Link]
-
ACS Publications. (n.d.). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) | Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Retrieved from [Link]
- (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
Sources
- 1. 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid | 944903-05-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 001chemical.com [001chemical.com]
- 8. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
